1-Chloro-3-methyl-2-(trifluoromethyl)benzene
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Description
Synthesis Analysis
The synthesis of trifluoromethyl-substituted benzenes, such as those mentioned in the first paper, involves electrochemical fluorination which can yield perfluorocyclohexane derivatives with good yields. Chlorobenzenes with a trifluoromethyl group can yield chlorine-containing perfluorocyclohexane derivatives . Additionally, the synthesis of polystannylated benz
Scientific Research Applications
Catalytic Applications
- Rhenium-Catalyzed Trifluoromethylation: A study by Mejía and Togni (2012) discusses the use of methyltrioxorhenium as a catalyst for the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This reaction showcases the potential of using trifluoromethyl-substituted benzene derivatives as intermediates in the synthesis of fluorinated compounds, which are of significant interest in the development of pharmaceuticals and agrochemicals Mejía & Togni, 2012.
Material Science
- Electrochemical Fluorination: Research by Yonekura et al. (1976) on the electrochemical fluorination of benzenes containing trifluoromethyl groups highlights the transformation of these compounds into perfluorocyclohexane derivatives. This process is relevant for the synthesis of materials with enhanced chemical and thermal stability, useful in various industrial applications Yonekura et al., 1976.
Synthesis of Pesticides
- Novel Pesticides Synthesis: Liu An-chan (2015) describes the synthetic pathway to bistrifluron, a potent pesticide, starting from 3,5-bis-(trifluoromethyl)benzene. This highlights the role of trifluoromethyl-substituted benzenes in the development of new agrochemicals that contribute to more effective pest management strategies Liu An-chan, 2015.
Synthesis of Heterocyclic Compounds
- Benzimidazoles Library Synthesis: A study by Vargas-Oviedo et al. (2017) outlines a method for synthesizing a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles, starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene. Benzimidazoles are crucial frameworks in pharmaceuticals, showcasing the importance of trifluoromethyl-substituted benzenes in medicinal chemistry Vargas-Oviedo et al., 2017.
Environmental Applications
- Aromatic Hydrocarbons Separation: Arce et al. (2007) explored the use of an ionic liquid for the selective removal of benzene from mixtures with hexane, demonstrating the potential for using trifluoromethyl-substituted benzenes in environmental remediation techniques aimed at purifying chemical streams Arce et al., 2007.
properties
IUPAC Name |
1-chloro-3-methyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-3-2-4-6(9)7(5)8(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFZWZZCMLHZDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592025 |
Source
|
Record name | 1-Chloro-3-methyl-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-methyl-2-(trifluoromethyl)benzene | |
CAS RN |
112641-25-5 |
Source
|
Record name | 1-Chloro-3-methyl-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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